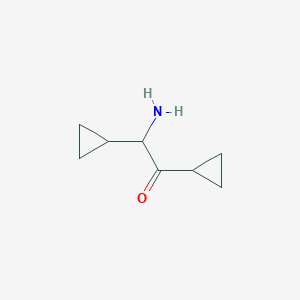
2-Amino-1,2-dicyclopropylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,2-Dicyclopropylethan-1-on ist eine organische Verbindung mit der Summenformel C8H13NO. Sie zeichnet sich durch das Vorhandensein von zwei Cyclopropylgruppen aus, die an ein Ethanon-Rückgrat gebunden sind, wobei sich eine Aminogruppe in der 2-Position befindet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-1,2-Dicyclopropylethan-1-on kann auf verschiedenen Wegen erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclopropylketon mit Ammoniak unter bestimmten Bedingungen, um die Aminogruppe einzuführen. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Amino-1,2-Dicyclopropylethan-1-on kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehört häufig die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsparameter und Skalierbarkeit ermöglichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-dicyclopropylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-1,2-Dicyclopropylethan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden, die die Aminogruppe betreffen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Oxoverbindungen entstehen, während bei der Reduktion Alkohole gebildet werden können. Substitutionsreaktionen können zu einer Vielzahl substituierter Aminoderivate führen.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,2-Dicyclopropylethan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Industrie: Verwendung bei der Synthese von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Mechanismus, durch den 2-Amino-1,2-Dicyclopropylethan-1-on seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen bilden und deren Aktivität beeinflussen. Die Cyclopropylgruppen können ebenfalls eine Rolle bei der Modulation der Wechselwirkungen der Verbindung mit Enzymen und Rezeptoren spielen.
Wirkmechanismus
The mechanism by which 2-Amino-1,2-dicyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-2-methyl-1-propanol: Ähnlichkeit in der Struktur durch eine Aminogruppe und ein substituiertes Ethanon-Rückgrat.
2-Amino-1,4-Dihydropyrimidine: Teilen die Amino-Funktionalität, unterscheiden sich aber in der Ringstruktur.
Einzigartigkeit
2-Amino-1,2-Dicyclopropylethan-1-on ist einzigartig durch das Vorhandensein von zwei Cyclopropylgruppen, die unterschiedliche sterische und elektronische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Struktur-Aktivitäts-Beziehungen und die Entwicklung neuer Materialien und Medikamente.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-amino-1,2-dicyclopropylethanone |
InChI |
InChI=1S/C8H13NO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4,9H2 |
InChI-Schlüssel |
ADYXTFGHJQNRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C(=O)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















